molecular formula C68H99N19O18 B12387458 2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Cat. No.: B12387458
M. Wt: 1470.6 g/mol
InChI Key: SVUVRGJNNADQJC-JIHPSZCPSA-N
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Description

The compound “2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid” is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions and reagents. The process typically begins with the preparation of the tetrazacyclododecane core, followed by the sequential addition of various functional groups. Key steps include:

    Formation of the tetrazacyclododecane core: This is achieved through a cyclization reaction involving appropriate amine and carboxylic acid precursors.

    Attachment of the amino acid residues: This involves peptide coupling reactions, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.

    Incorporation of the imidazole and phenyl groups: These steps typically involve nucleophilic substitution reactions, where the imidazole and phenyl groups are introduced into the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers for the efficient assembly of the peptide chains, as well as large-scale reactors for the cyclization and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenyl and imidazole groups can be oxidized under appropriate conditions, leading to the formation of quinones and imidazole N-oxides, respectively.

    Reduction: The carbonyl groups within the molecule can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinones and imidazole N-oxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound could be investigated as a lead compound for the development of new drugs.

    Biochemistry: The compound’s ability to interact with various biological molecules makes it a useful tool for studying protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound’s unique chemical properties could be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid" analogs with slight modifications in the amino acid residues or the functional groups attached to the tetrazacyclododecane core.
  • Peptide-based compounds: Similar in structure but with different sequences of amino acids.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the tetrazacyclododecane core

Properties

Molecular Formula

C68H99N19O18

Molecular Weight

1470.6 g/mol

IUPAC Name

2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C68H99N19O18/c69-65(102)51(10-4-6-22-72-59(93)38-76-57(91)18-16-55(89)74-24-20-48-36-70-44-78-48)81-68(105)54(35-47-12-14-50(88)15-13-47)83-66(103)52(11-5-7-23-73-60(94)39-77-58(92)19-17-56(90)75-25-21-49-37-71-45-79-49)82-67(104)53(34-46-8-2-1-3-9-46)80-61(95)40-84-26-28-85(41-62(96)97)30-32-87(43-64(100)101)33-31-86(29-27-84)42-63(98)99/h1-3,8-9,12-15,36-37,44-45,51-54,88H,4-7,10-11,16-35,38-43H2,(H2,69,102)(H,70,78)(H,71,79)(H,72,93)(H,73,94)(H,74,89)(H,75,90)(H,76,91)(H,77,92)(H,80,95)(H,81,105)(H,82,104)(H,83,103)(H,96,97)(H,98,99)(H,100,101)/t51-,52-,53-,54+/m0/s1

InChI Key

SVUVRGJNNADQJC-JIHPSZCPSA-N

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC5=CN=CN5)C(=O)N)CC(=O)O)CC(=O)O)CC(=O)O

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC5=CN=CN5)C(=O)N)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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